4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid
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Description
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
Benzoxazole has been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts . A variety of well-organized synthetic methodologies for benzoxazole have been summarized .Molecular Structure Analysis
Benzoxazole is a bicyclic planar molecule . The spectral signals and proposed molecular structure of the prepared compounds showed good agreement .Chemical Reactions Analysis
There has been a large upsurge in the synthesis of benzoxazole via different pathways . Chloride ion of compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base by the conventional method .Physical And Chemical Properties Analysis
The synthesized benzoxazole compounds were confirmed by IR, 1 H/ 13 C-NMR, mass . Compounds showed singlet at range of 3.72–3.81 ppm due to presence of OCH 3 of Ar–OCH 3 .Future Directions
There is an increased demand to develop newer antimicrobial agents . One of the most dangerous diseases in the world is cancer and irrespective of so much medical advancement, cancer remains the second leading cause of death in developing as well as developed countries . Therefore, the future direction could be the development of new chemical entities for treating cancer .
properties
IUPAC Name |
4-(5-amino-6-hydroxy-1,3-benzoxazol-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c15-9-5-10-12(6-11(9)17)20-13(16-10)7-1-3-8(4-2-7)14(18)19/h1-6,17H,15H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGSOOFTLVZOBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C(=C3)N)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
133440-67-2 |
Source
|
Record name | Benzoic acid, 4-(5-amino-6-hydroxy-2-benzoxazolyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133440-67-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
270.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Amino-6-hydroxy-1,3-benzoxazol-2-YL)benzoic acid |
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